molecular formula C15H12O B089108 Dibenzosuberenol CAS No. 10354-00-4

Dibenzosuberenol

Cat. No. B089108
CAS RN: 10354-00-4
M. Wt: 208.25 g/mol
InChI Key: SRIISEYIFDTFRZ-UHFFFAOYSA-N
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Description

Dibenzosuberenol is a chemical compound studied in various synthetic methodologies and applications. It serves as a key intermediate in synthesizing active pharmaceutical ingredients for treating diseases related to the central nervous system (Nori et al., 2023).

Synthesis Analysis

  • High Yielding Synthesis : A seven-step synthesis process has been developed using [14C]-DMF, offering advantages over traditional methods (Kendall, 1999).
  • Palladium-Catalyzed Synthesis : A method using palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling has been developed for preparing dibenzosuberones, confirmed by X-ray crystallography (Chao et al., 2020).
  • Sustainable Synthesis : A greener approach has been proposed for the synthesis of Dibenzosuberone (DBS), limiting waste production (Nori et al., 2023).

Molecular Structure Analysis

  • X-Ray Crystallography : The structure of dibenzosuberones and their derivatives has been confirmed through X-ray crystallography in various studies, demonstrating the compound's complex molecular architecture (Chao et al., 2020).

Chemical Reactions and Properties

  • Photoketonization : Dibenzosuberenol undergoes photoketonization to dibenzosuberone in aqueous solution, believed to involve initial ionization of the C–H proton (Wan et al., 1990).

Physical Properties Analysis

  • Fluorophore Synthesis and Properties : Dibenzosuberenylidene-ended fluorophores have been synthesized, exhibiting aggregation-induced emission behavior and potential for optoelectronic applications (Wang et al., 2005).

Chemical Properties Analysis

  • Catalytic Properties : Dibenzosuberenol-derived compounds have been used as catalysts in various chemical reactions, demonstrating their versatility in synthetic chemistry applications (Johnston et al., 1989).

Scientific Research Applications

  • Photoketonization to Dibenzosuberone

    Dibenzosuberenol can undergo photoketonization to dibenzosuberone in aqueous solution. This process involves initial ionization of the C–H proton at the 5-position to generate a carbanion intermediate (Wan, Budac, & Krogh, 1990).

  • Use in Synthesis and Applications

    The dibenzosuberenone scaffold, related to dibenzosuberenol, is a privileged substructure used in synthetic and biological communities for various applications (Daştan, Kilic, & Saracoglu, 2017).

  • Laser Flash Photolysis Studies

    Studies involving laser flash photolysis of dibenzosuberenyl systems have contributed to understanding the behavior of carbocations and radical cations derived from dibenzosuberenol (Johnston, Lobaugh, & Wintgens, 1989).

  • Antiviral Properties

    Dibenzosuberenol derivatives have shown inhibitory effects on rhinovirus replication, suggesting potential applications in antiviral therapies (Murray & Babe, 1999).

  • Benzylic C-H Fluorination

    It's used in visible light-sensitized benzylic sp3 C-H fluorination protocols for functionalizing phenylalanine-like residues in peptides, indicating its role in selective chemical transformations (Bume, Pitts, Jokhai, & Lectka, 2016).

  • Synthesis of Biologically Active Derivatives

    Novel dibenzosuberenone derivatives have been synthesized, with potential applications as tricyclic antidepressants (Merkaš, Litvić, Cepanec, & Vinković, 2005).

  • Applications in Catalysis

    Dibenzosuberenone has been utilized in catalysis, showcasing its versatility in chemical syntheses and transformations (Läng, Breher, Stein, & Grützmacher, 2005).

  • Potential in Fluorescence Sensing

    Dibenzosuberenone derivatives have been explored for their potential in fluorescence sensing, particularly in detecting fluoride ions (Koçak, Yildiz, Bozkaya, Daştan, & Bozdemir, 2017).

  • Synthesis of Potent p38 MAP Kinase Inhibitors

    Disubstituted dibenzosuberenone derivatives have been synthesized as potent and selective inhibitors of p38 MAP kinase, suggesting therapeutic potential in inflammation and other diseases (Koeberle, Fischer, Schollmeyer, Schattel, Grü̈tter, Rauh, & Laufer, 2012).

Safety And Hazards

When handling Dibenzosuberenol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIISEYIFDTFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145894
Record name Dibenzosuberenol
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dibenzosuberenol

CAS RN

10354-00-4
Record name 5H-Dibenzo[a,d]cyclohepten-5-ol
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Record name Dibenzosuberenol
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Record name Dibenzo[b,f]cyclohepten-1-ol
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Synthesis routes and methods I

Procedure details

5H-Dibenzo[a,d]cyclohepten-5-one (10 g) is dissolved in 80 ml of isopropyl alcohol and sodium borohydride (1.8 g) is added at once. The mixture is stirred at room temperature for two hr. 5 ml of water are added to quench the reaction and the solvent is evaporated. The residue is taken up in diethyl ether and washed with water, dried over MgSO4 and evaporated. (9.8 g 98% yield) of 5H-dibenzo-[a,d]-cyclohepten-5-ol is obtained.
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10 g
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5 mL
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Synthesis routes and methods II

Procedure details

In this preparation a solution containing 1.5 grams of sodium borohydride in 30 ml. of water containing 1.5 ml. of 3N aqueous sodium hydroxide is added to a solution containing 15.0 g. of dibenzo[a,d]cyclohepten-5-one in 200 ml. of methanol at room temperature, with stirring. The resulting mixture is stirred for 45 minutes and then an additional 0.5 g. of borohydride in 10 ml. of water is added and the mixture stirred at room temperatue for 60 hours. The reaction mixture is then cooled in an ice water bath while 300 ml. of water is slowly added with stirring. The resulting precipitate is collected by filtration and washed repeatedly with water and dried under vacuum affording a residue of 5H-dibenzo[a,d]cyclohepten-5-ol, which is sufficiently pure to use as starting material for subsequent preparations.
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1.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzosuberenol
Reactant of Route 2
Dibenzosuberenol
Reactant of Route 3
Dibenzosuberenol
Reactant of Route 4
Dibenzosuberenol
Reactant of Route 5
Dibenzosuberenol
Reactant of Route 6
Dibenzosuberenol

Citations

For This Compound
73
Citations
SA Brusey, W Shen, H Müller‐Bunz… - European Journal of …, 2017 - Wiley Online Library
Under very mild conditions, (5‐alkynyl‐5H‐dibenzo[a,d]cycloheptatrien‐5‐ol)Co 2 (CO) 6 clusters 1 lose a carbon monoxide ligand and form the corresponding η 2 ‐alkene‐µ‐alkyne‐…
TA Akent'eva, SN Zhakova - Russian Journal of Organic Chemistry, 2023 - Springer
… Dibenzosuberenol in acidic medium is capable of reacting with ethanol to give ethyl ether. … products is complicated by disproportionation of dibenzosuberenol 14. According to the GC/…
Number of citations: 0 link.springer.com
H Nakai, T Baba - Journal of molecular structure, 2005 - Elsevier
The present study theoretically investigated structures and dynamics of 5-dibenzosuberene (DBCH), 5-dibenzosuberenol (DBCH-5-ol), and 5-dibenzosuberenone (DBCH-5-one) in the …
Number of citations: 2 www.sciencedirect.com
M Harris, SA Brusey, A Moore, Y Ortin… - …, 2016 - Wiley Online Library
… Sequential formation of the dibenzosuberenol–dicobalt hexacarbonyl cluster 26 and the corresponding η 2 -alkene–dicobalt pentacarbonyl cluster 27. (For the hexacarbonyl in which R=…
U Pindur, R Deschner - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
3‐Isopropylindole (4) is xanthenylated both at N‐1 (stereocontrolled major reaction), C‐2, and on the phenyl nucleus of the indole skeleton by xanthydrol (1). Other carbinols such as …
Number of citations: 6 onlinelibrary.wiley.com
J Abe, N Kunimatsu, A Shimojima, H Takahashi - Chemical physics letters, 1991 - Elsevier
Time-resolved resonance Raman spectra are obtained for the lowest excited triplet state T 1 and the radical cation of 5-dibenzosuberenol (DBCH-5-ol). It is concluded, based on the …
Number of citations: 2 www.sciencedirect.com
P Wan, D Budac, E Krogh - Journal of the Chemical Society, Chemical …, 1990 - pubs.rsc.org
… We report here a new photochemical reaction which converts dibenzosuberenol (1) to dibenzosuberone (2) in aqueous solution. The reaction is base catalysed and evidence is …
Number of citations: 7 pubs.rsc.org
TA Akent'eva, SN Zhakova - Žurnal organičeskoj himii, 2023 - journals.rcsi.science
para -substituted anilines in reactions with tropyl salts and dibenzosuberenol - Akent'eva - Žurnal organičeskoj himii … The features of the interaction of para-substituted anilines with …
Number of citations: 0 journals.rcsi.science
LJ Johnston, J Lobaugh… - The Journal of Physical …, 1989 - ACS Publications
… 5-dibenzosuberenol, in trifluoroethanol yields the corresponding carbocation via heterolysis … Both dibenzosuberene and 5-phenyl-5-dibenzosuberenol also yield radical cations in a …
Number of citations: 27 pubs.acs.org
LP Yunnikova, VP Feshin, TA Akent'eva - Russian Journal of General …, 2013 - Springer
… The calculated data suggest the same possibility for N-benzyl-4-(5-dibenzosuberenyl)aniline: it is dehydrogenated already in the synthesis from N-benzylaniline and dibenzosuberenol …
Number of citations: 5 link.springer.com

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